Fkksfkl-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

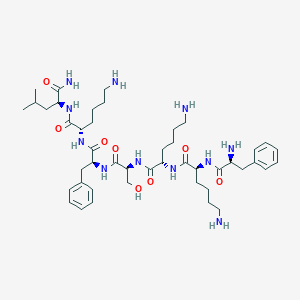

The compound Fkksfkl-NH2 is a complex organic molecule. It is characterized by multiple amino groups and a series of peptide bonds, making it a significant compound in the field of biochemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of peptide bonds and the preservation of stereochemistry. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids through peptide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines can control reaction conditions such as temperature, pH, and solvent composition to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in protein interactions and enzyme activity.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving protein misfolding or aggregation.

Industry: Utilized in the development of new materials with specific properties, such as biocompatibility or enhanced stability.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino groups allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-6-Amino-1-oxohexan-2-yl

- (2S)-1-amino-4-methyl-1-oxopentan-2-yl

- (2S)-2-amino-3-phenylpropanoyl

Uniqueness

What sets this compound apart from similar compounds is its complex structure, which allows for multiple points of interaction with biological targets. This makes it a versatile tool in both research and therapeutic applications.

Biologische Aktivität

Fkksfkl-NH2, also known as Ac-FKKSFKL-NH2, is a peptide that has garnered attention for its role as a selective substrate for protein kinase C (PKC). This compound has implications in various biological processes, particularly in cell signaling and regulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Protein Kinase C Activation

This compound is primarily recognized for its ability to stimulate PKC activity. Research indicates that the phosphorylation of this peptide substrate occurs in response to elevated calcium levels and phorbol esters such as TPA (12-O-tetradecanoyl phorbol-13-acetate). In a study involving BALB/MK mouse keratinocytes, increasing the external calcium concentration from 0.05 mM to 1.8 mM significantly enhanced PKC activity, evidenced by increased phosphorylation of Ac-FKKSFKL-NH2 .

Calcium Dependency

The activation of PKC by this compound is calcium-dependent. The study noted that raising intracellular calcium levels led to a fourfold increase in free calcium concentration, which was crucial for the phosphorylation process. This suggests that this compound acts as a mediator in calcium signaling pathways, influencing various cellular responses .

Table 1: Summary of Key Research Findings on this compound

Case Study 1: Keratinocyte Response

A significant study investigated the effects of this compound on keratinocytes under varying calcium concentrations. The findings revealed that not only does this compound enhance PKC activity, but it also modulates other signaling pathways involved in cell proliferation and differentiation. This suggests its potential application in skin-related therapies and regenerative medicine.

Case Study 2: Pharmacological Applications

This compound has been explored for its therapeutic potential in various conditions linked to dysregulated PKC activity, such as cancer and inflammatory diseases. By acting as a selective substrate, it provides insights into the development of PKC inhibitors or activators that could be used to modulate disease outcomes.

Eigenschaften

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73N11O8/c1-29(2)25-36(39(50)58)54-42(61)34(20-10-13-23-47)53-44(63)37(27-31-17-7-4-8-18-31)55-45(64)38(28-57)56-43(62)35(21-11-14-24-48)52-41(60)33(19-9-12-22-46)51-40(59)32(49)26-30-15-5-3-6-16-30/h3-8,15-18,29,32-38,57H,9-14,19-28,46-49H2,1-2H3,(H2,50,58)(H,51,59)(H,52,60)(H,53,63)(H,54,61)(H,55,64)(H,56,62)/t32-,33-,34-,35-,36-,37-,38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDADTOEBCGDNO-CXWHUAPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73N11O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.